1-Bromo-2-(difluoromethoxy)benzene
Overview
Description
2-(Difluoromethoxy)Bromobenzene is a chemical compound with the molecular formula C7H5BrF2O and a molecular weight of 223.01 g/mol . It is also known by its IUPAC name, 2-bromophenyl difluoromethyl ether . This compound is of significant interest in organic chemistry due to its utility as an intermediate in the synthesis of various chemicals and pharmaceuticals.
Preparation Methods
The preparation of 2-(Difluoromethoxy)Bromobenzene typically involves the reaction of bromotoluene with difluoroformate through a substitution reaction . The reaction conditions often include the use of a suitable solvent and a catalyst to facilitate the substitution process. Industrial production methods may vary, but they generally follow similar synthetic routes to ensure high yield and purity .
Chemical Reactions Analysis
2-(Difluoromethoxy)Bromobenzene undergoes various types of chemical reactions, including substitution reactions such as alkylation and arylation . Common reagents used in these reactions include alkyl halides and aryl halides, along with appropriate catalysts. The major products formed from these reactions depend on the specific reagents and conditions used, but they often include substituted benzene derivatives .
Scientific Research Applications
2-(Difluoromethoxy)Bromobenzene has a wide range of applications in scientific research. It is used as an organic synthesis reagent for the preparation of Kras G12D inhibitors, which are significant in cancer research . Additionally, it is utilized in the synthesis of various pharmaceuticals and chemicals due to its unique properties and reactivity. Its applications extend to fields such as chemistry, biology, medicine, and industry .
Mechanism of Action
The mechanism of action of 2-(Difluoromethoxy)Bromobenzene involves its interaction with specific molecular targets and pathways. While detailed studies on its exact mechanism are limited, it is known to participate in substitution reactions that modify the structure of target molecules. These modifications can influence the biological activity of the resulting compounds, making it a valuable tool in drug synthesis and development .
Comparison with Similar Compounds
2-(Difluoromethoxy)Bromobenzene can be compared with other similar compounds such as 2-bromobenzotrifluoride and 2-bromo-4-nitro(trifluoromethoxy)benzene . These compounds share similar structural features but differ in their reactivity and applications. The presence of the difluoromethoxy group in 2-(Difluoromethoxy)Bromobenzene imparts unique properties that make it particularly useful in specific synthetic applications .
Properties
IUPAC Name |
1-bromo-2-(difluoromethoxy)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF2O/c8-5-3-1-2-4-6(5)11-7(9)10/h1-4,7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHEICCMNYWNFQX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC(F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00371762 | |
Record name | 2-(Difluoromethoxy)Bromobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00371762 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175278-33-8 | |
Record name | 1-Bromo-2-(difluoromethoxy)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=175278-33-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(Difluoromethoxy)Bromobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00371762 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-bromo-2-(difluoromethoxy)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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